

# Spectroscopic Characterization of N-phenylpyrimidin-2-amine Derivatives

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## Compound of Interest

Compound Name: *N-phenylpyrimidin-2-amine*

Cat. No.: B1279570

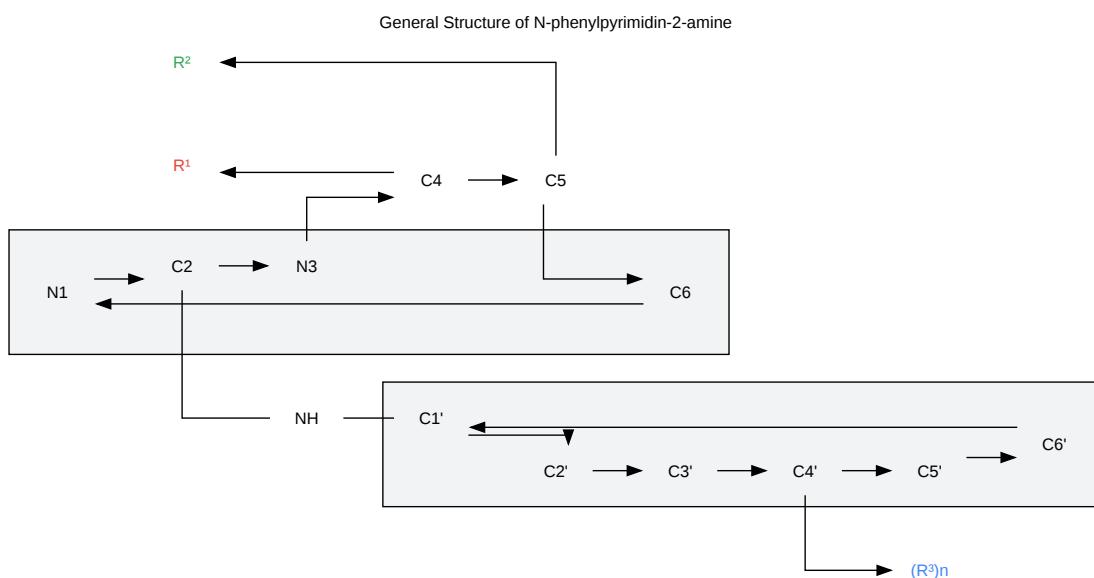
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## Introduction

**N-phenylpyrimidin-2-amine** derivatives represent a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and drug discovery. Their structural motif is a key component in a variety of biologically active agents, most notably as kinase inhibitors for therapeutic applications, including oncology.<sup>[1][2]</sup> A prominent example is Imatinib, a highly successful Bcr-Abl kinase inhibitor built upon a related substituted pyrimidine core, used in the treatment of chronic myeloid leukemia.<sup>[1][3]</sup>

The precise structural elucidation of these derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization process. This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the analysis of **N-phenylpyrimidin-2-amine** derivatives, complete with experimental protocols and tabulated data from recent literature.



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Caption: Core structure of **N-phenylpyrimidin-2-amine** with numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the chemical

environment, connectivity, and stereochemistry of atoms within the **N-phenylpyrimidin-2-amine** scaffold.

## Experimental Protocol (<sup>1</sup>H and <sup>13</sup>C NMR)

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **N-phenylpyrimidin-2-amine** derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[4]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).[1][5]
- Data Acquisition: Record spectra on a 300, 400, or 600 MHz spectrometer at ambient temperature.[1][6][7] <sup>13</sup>C NMR spectra are generally acquired on the same instrument, often at frequencies of 75 or 101 MHz.[1][6]

## <sup>1</sup>H NMR Data and Interpretation

The proton NMR spectra of **N-phenylpyrimidin-2-amine** derivatives show characteristic signals:

- N-H Proton: The secondary amine proton typically appears as a singlet, which can be broad, in the range of  $\delta$  9.4-9.6 ppm in DMSO-d<sub>6</sub>.[1] Its chemical shift can vary depending on solvent and concentration.
- Aromatic Protons (Ar-H): Protons on the pyrimidine and phenyl rings resonate in the downfield region, typically between  $\delta$  6.8 and 9.4 ppm.[1] The specific shifts and coupling constants (J-values) depend on the substitution pattern.
- Pyrimidine Ring Protons: The H<sub>5</sub> and H<sub>6</sub> protons of the pyrimidine ring often appear as doublets or multiplets, with their positions influenced by substituents at C4.
- Substituent Protons: Protons of alkyl or methoxy groups attached to the rings will appear in their characteristic upfield regions (e.g., -OCH<sub>3</sub> around  $\delta$  3.7 ppm).[1]

Table 1: Selected <sup>1</sup>H NMR Spectroscopic Data for **N-phenylpyrimidin-2-amine** Derivatives

Compound Name	<sup>1</sup> H NMR (Solvent, MHz)	Characteristic Chemical Shifts ( $\delta$ , ppm)	Reference
4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine	(DMSO-d <sub>6</sub> , 300)	6.80 (s, 2H, NH <sub>2</sub> ), 7.26 (d, J=3.0 Hz, 1H, H <sub>5</sub> ), 7.48–7.55 (m, 3H, Ar-H), 8.11 (d, J=8.7 Hz, 1H, Ar-H), 8.17 (d, J=7.1 Hz, 2H, Ar-H), 8.36 (d, J=2.7 Hz, 1H, H <sub>6</sub> ), 8.50 (dd, J=2.1, 6.3 Hz, 1H, Ar-H), 9.32 (s, 1H, Ar-H)	[1]

| N-(4-Methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | (DMSO-d<sub>6</sub>, 300) | 3.74 (s, 3H, OCH<sub>3</sub>), 6.92 (d, J=9.0 Hz, 2H, Ar-H), 7.48–7.56 (m, 4H, H<sub>5</sub>, Ar-H), 7.71 (d, J=8.7 Hz, 2H, Ar-H), 8.15–8.23 (m, 3H, Ar-H), 8.55–8.58 (m, 2H, H<sub>6</sub>, Ar-H), 9.41 (s, 1H, Ar-H), 9.57 (s, 1H, NH) | [1] |

## <sup>13</sup>C NMR Data and Interpretation

The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

- Aromatic Carbons: These typically resonate in the  $\delta$  106-165 ppm range.[1][6]
- Pyrimidine Ring Carbons: The C2, C4, and C6 carbons, being adjacent to nitrogen atoms, are generally found further downfield compared to C5. For instance, C2, C4, and C6 can appear in the  $\delta$  157-164 ppm region, while C5 is often found more upfield around  $\delta$  106-108 ppm.[1]

Table 2: Selected <sup>13</sup>C NMR Spectroscopic Data for **N-phenylpyrimidin-2-amine** Derivatives

Compound Name	<sup>13</sup> C NMR (Solvent, MHz)	Chemical Shifts ( $\delta$ , ppm)	Reference
4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine	(CDCl <sub>3</sub> , 75)	106.38, 120.48, 127.21, 129.34, 130.05, 131.54, 135.69, 138.40, 148.49, 157.84, 159.83, 161.73, 164.28	[1]

| N-(4-Methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | (DMSO-d<sub>6</sub>, 75) | 55.65 (OCH<sub>3</sub>), 107.96, 114.24, 120.66, 121.38, 127.25, 129.39, 131.32, 133.90, 135.90, 138.31, 148.59, 154.83, 158.12, 159.79, 160.78 | [1] |

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

## Experimental Protocol

- Sample Preparation: Samples can be prepared as a KBr pellet by grinding the solid compound with potassium bromide and pressing it into a disk. Alternatively, spectra can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[4]
- Data Acquisition: Spectra are typically recorded over a range of 4000–400 cm<sup>-1</sup>.[4][8]

## IR Data and Interpretation

Key diagnostic peaks for **N-phenylpyrimidin-2-amine** derivatives include:

- N-H Stretch: A sharp, medium-intensity band appears around 3310-3470 cm<sup>-1</sup> for the N-H bond of the secondary amine.[1][9]
- Aromatic C-H Stretch: These are typically observed above 3000 cm<sup>-1</sup>.

- C=C and C=N Stretches: A series of bands in the 1650-1400  $\text{cm}^{-1}$  region are characteristic of the aromatic rings (both phenyl and pyrimidine).[1][9]
- C-N Stretch: The stretching vibration for aromatic C-N bonds is typically strong and found in the 1335-1250  $\text{cm}^{-1}$  range.[9]
- C-H Bending: Out-of-plane C-H bending vibrations appear below 900  $\text{cm}^{-1}$  and can help determine the substitution pattern on the aromatic rings.[1]

Table 3: Selected FT-IR Spectroscopic Data for **N-phenylpyrimidin-2-amine** Derivatives

Compound Name	Key IR Absorptions ( $\nu$ , $\text{cm}^{-1}$ )	Reference
4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine	3317, 3156 (N-H), 1648 (C=N), 1590, 1571, 1542, 1478 (aromatic C=C), 743 (aromatic C-H)	[1]

| N-(4-Methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | 3462 (N-H), 1579, 1511, 1456, 1430 (aromatic C=C), 1262, 1240 ( $\text{CH}_3$ ), 1097, 1039 (C-O), 804 (aromatic C-H) | [1] |

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

## Experimental Protocol

- Ionization: Common ionization techniques include Electrospray Ionization (ESI), which is a soft technique often yielding the protonated molecular ion  $[\text{M}+\text{H}]^+$ , and Electron Impact (EI), which is a higher-energy method that produces the molecular ion  $\text{M}^+$  and extensive fragmentation.[6]
- Analysis: Spectra are recorded on instruments such as Time-of-Flight (TOF) or Mass Selective Detectors (e.g., as part of a GC-MS system).[6][7]

## MS Data and Interpretation

The primary goal is to identify the molecular ion peak, which confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For example, a compound with the formula  $C_{18}H_{21}N$  would have a calculated  $[M]^+$  of 251.16740, which can be confirmed experimentally.[\[6\]](#)

Table 4: Selected Mass Spectrometry Data

Compound Class / Example	Ionization Method	Observed m/z	Interpretation	Reference
$C_{27}H_{29}NO_2S$ derivative	ESI	454	$[M+Na]^+$	<a href="#">[6]</a>
$C_{34}H_{44}N_4O_2Zr$ derivative	EI	631	$[M]^+$	<a href="#">[6]</a>

|  $C_{18}H_{21}N$  derivative | HRMS | 251.16720 |  $[M]^+$  | [\[6\]](#) |

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

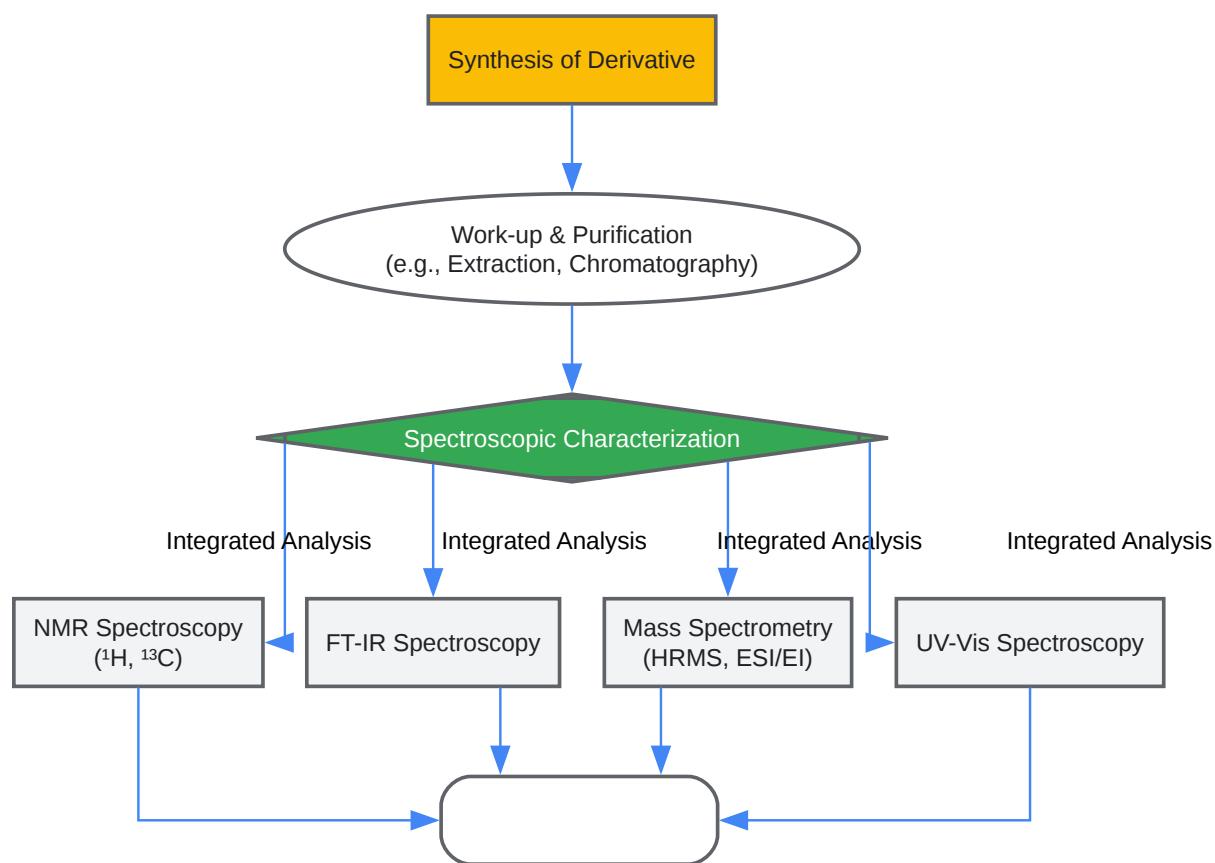
## Experimental Protocol

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or 1,2-dichlorobenzene).[\[10\]](#)[\[11\]](#)
- Data Acquisition: The absorbance is measured over a range of approximately 200-800 nm to identify the wavelength(s) of maximum absorbance ( $\lambda_{max}$ ).

## UV-Vis Data and Interpretation

**N-phenylpyrimidin-2-amine** derivatives, containing multiple chromophores, exhibit characteristic electronic transitions.

- $\pi \rightarrow \pi^*$  Transitions: These high-energy transitions are due to the extensive  $\pi$ -conjugated system of the aromatic rings and typically result in strong absorption bands in the 250-400 nm range.
- $n \rightarrow \pi^*$  Transitions: These lower-energy transitions involve non-bonding electrons (e.g., on nitrogen atoms) and may appear as weaker, longer-wavelength shoulders. The position of  $\lambda_{\text{max}}$  is sensitive to the substitution on the aromatic rings and the polarity of the solvent.[12]



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Caption: Typical experimental workflow for derivative characterization.

## Conclusion

The structural confirmation of **N-phenylpyrimidin-2-amine** derivatives relies on an integrated spectroscopic approach.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide the fundamental blueprint of the molecular structure, while FT-IR confirms the presence of key functional groups. Mass

spectrometry validates the molecular weight and elemental composition, and UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system. By combining the data from these techniques, researchers and drug developers can unambiguously determine the structure of these valuable compounds, paving the way for further biological evaluation and development.

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